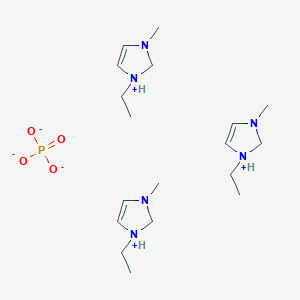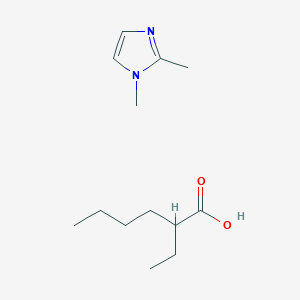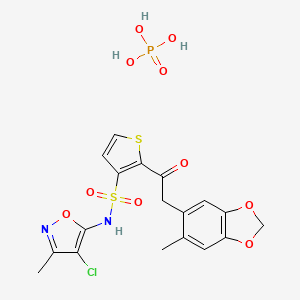
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and phosphate anion in this compound makes it particularly interesting for a wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate typically involves the quaternization of 1-ethyl-3-methylimidazole with an appropriate alkylating agent, followed by anion exchange with a phosphate source. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Solvent: Polar solvents such as acetonitrile or ethanol are commonly used.
Catalyst: In some cases, a catalyst like a base (e.g., potassium carbonate) may be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolium ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially at the alkyl groups attached to the imidazolium ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazolium ring.
Scientific Research Applications
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize various pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and composites.
Mechanism of Action
The mechanism by which Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures and enhancing their solubility. The phosphate anion contributes to the overall stability and solubility of the compound in aqueous and non-aqueous environments.
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Comparison: Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate stands out due to its unique combination of thermal stability, solubility, and biocompatibility. Compared to other imidazolium-based ionic liquids, it offers a balanced profile of properties that make it suitable for a broader range of applications, particularly in biological and medical research.
Properties
CAS No. |
253434-79-6 |
|---|---|
Molecular Formula |
C18H39N6O4P |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;phosphate |
InChI |
InChI=1S/3C6H12N2.H3O4P/c3*1-3-8-5-4-7(2)6-8;1-5(2,3)4/h3*4-5H,3,6H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
OKDQLTNVLOHKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)




![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)




![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
